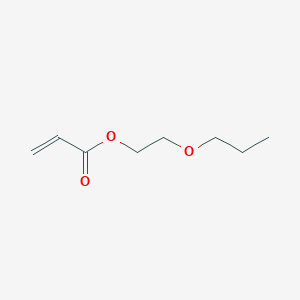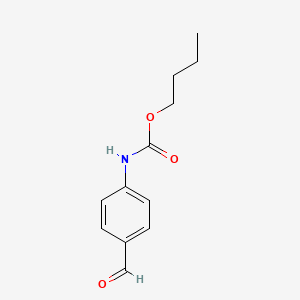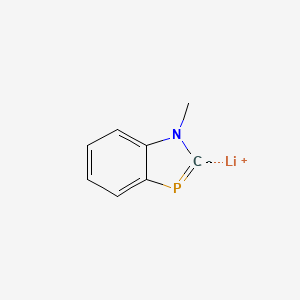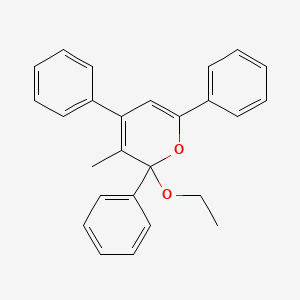
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran is a heterocyclic organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing rings, and this specific compound is characterized by its ethoxy, methyl, and triphenyl substituents. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds . This reaction is carried out under mild conditions and tolerates a variety of substituents, making it versatile for producing different derivatives of pyrans.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydropyran derivatives.
Substitution: Common in the presence of nucleophiles or electrophiles, leading to the replacement of substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced but often involve Lewis acids or bases.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydropyrans .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways depend on the specific application but often involve binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-4H-pyran: A simpler pyran derivative with fewer substituents.
2H-Chromenes: Pyrans fused to aromatic rings, offering greater stability and biological activity.
Dihydropyrans: Reduced forms of pyrans with different reactivity profiles.
Uniqueness: Its ethoxy and triphenyl groups, in particular, make it a valuable intermediate in organic synthesis and a candidate for various biological studies .
Eigenschaften
CAS-Nummer |
79889-00-2 |
|---|---|
Molekularformel |
C26H24O2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-ethoxy-3-methyl-2,4,6-triphenylpyran |
InChI |
InChI=1S/C26H24O2/c1-3-27-26(23-17-11-6-12-18-23)20(2)24(21-13-7-4-8-14-21)19-25(28-26)22-15-9-5-10-16-22/h4-19H,3H2,1-2H3 |
InChI-Schlüssel |
GDCMNTCLHDWTMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C(=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



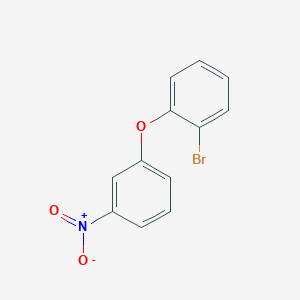
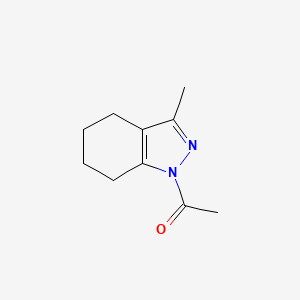
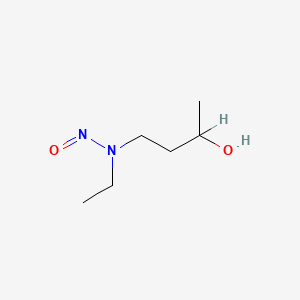
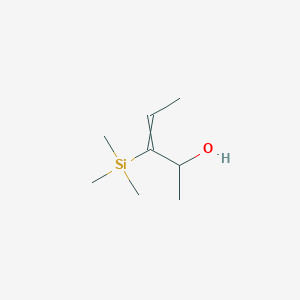

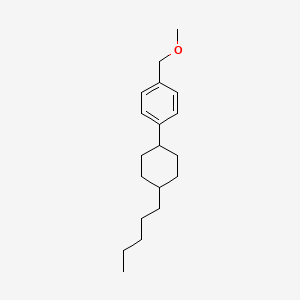
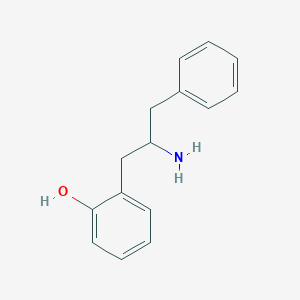
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
![2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14418104.png)
